molecular formula C7H4F6OS B1401357 2-Fluoro-4-(pentafluorosulfur)benzaldehyde CAS No. 1800248-21-8

2-Fluoro-4-(pentafluorosulfur)benzaldehyde

Cat. No.: B1401357
CAS No.: 1800248-21-8
M. Wt: 250.16 g/mol
InChI Key: FQOHJVDBMWSHSA-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)benzaldehyde is a useful research compound. Its molecular formula is C7H4F6OS and its molecular weight is 250.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-(pentafluorosulfur)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(pentafluorosulfur)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6OS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOHJVDBMWSHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 2-Fluoro-4-(pentafluorosulfur)benzaldehyde, a novel aromatic compound with significant potential in medicinal chemistry and materials science. Given the compound's unique substitution pattern, featuring both a fluorine atom and a pentafluorosulfur (SF₅) group, a thorough understanding of its spectral characteristics is paramount for its synthesis, identification, and application. This document serves as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The pentafluorosulfur group, often considered a "super-trifluoromethyl" group, imparts exceptional chemical and thermal stability, high electronegativity, and significant lipophilicity. When combined with a fluoro-substituted aromatic aldehyde, these properties can be harnessed to develop new pharmaceuticals and advanced materials. This guide will delve into the anticipated spectral signatures of this molecule, providing a solid foundation for its empirical investigation.

Predicted Spectroscopic Data

Due to the novelty of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde, comprehensive experimental spectral data is not yet widely available in the public domain. Therefore, the data presented herein is a meticulous prediction based on established spectroscopic principles and extensive analysis of closely related, well-characterized compounds. The predictions are grounded in data from aromatic compounds bearing the pentafluorosulfur (SF₅) moiety and various substituted fluorobenzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For 2-Fluoro-4-(pentafluorosulfur)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR spectra are expected to provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, showing signals for the aldehyde proton and the three aromatic protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
~10.1Singlet (s)
~8.0 - 8.2Doublet of doublets (dd)
~7.8 - 8.0Doublet of doublets (dd)
~7.6 - 7.8Triplet (t)

Rationale: The aldehyde proton is expected to appear as a sharp singlet in the downfield region. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom at the C-2 position.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the electronic environment of each carbon atom in the molecule. The carbon directly attached to the fluorine and the SF₅ group will show characteristic splitting patterns.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Multiplicity
~188Doublet (d)
~165Doublet (d)
~155Quintet (quint)
~135Singlet (s)
~132Doublet (d)
~125Singlet (s)
~118Doublet (d)

Rationale: The carbonyl carbon will be significantly downfield. The carbon bonded to fluorine (C-2) will show a large one-bond C-F coupling constant. The carbon attached to the SF₅ group (C-4) is expected to exhibit a quintet due to coupling with the four equatorial fluorine atoms of the SF₅ group.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is particularly informative for this molecule, with distinct signals expected for the aromatic fluorine and the pentafluorosulfur group.

Predicted ¹⁹F NMR Data
Chemical Shift (δ, ppm) Multiplicity
~ -110 to -120Multiplet (m)
~ +60 to +70Doublet of quintets (dquint)
~ +80 to +90Quintet (quint)

Rationale: The aromatic fluorine will appear in the typical region for fluoroaromatic compounds. The SF₅ group will exhibit a characteristic A₁B₄ spin system, with the apical fluorine appearing as a doublet of quintets and the four equatorial fluorines as a quintet. The chemical shifts are based on data from analogous aromatic SF₅ compounds.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity
~3050-3100Medium
~2820, ~2720Weak
~1700-1720Strong
~1580-1600Medium
~1200-1300Strong
~800-900Strong

Rationale: The most prominent peaks are expected to be the strong carbonyl stretch and the strong S-F stretching vibrations from the pentafluorosulfur group. The characteristic Fermi doublet for the aldehyde C-H stretch should also be observable.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data
m/z Fragment
[M]⁺Molecular Ion
[M-1]⁺Loss of H radical
[M-29]⁺Loss of CHO radical
[M-SF₅]⁺Loss of pentafluorosulfur radical

Rationale: The molecular ion peak is expected to be clearly visible. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical and a formyl radical. The robust SF₅ group may also fragment, leading to a significant peak corresponding to the loss of this moiety.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectral data discussed above. These protocols are based on standard practices for organic compound characterization and should be adapted as necessary based on the specific instrumentation available.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a standard one-pulse ¹⁹F spectrum.

    • Typical parameters: wide spectral width to encompass both aromatic and SF₅ signals (e.g., -200 to +100 ppm), acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat (liquid sample): Place a drop of the neat liquid between two KBr or NaCl plates.

    • Thin Film (solid sample): Dissolve a small amount of the solid in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the elemental composition.

Visualizing Structural and Spectroscopic Relationships

The following diagram illustrates the structure of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde and highlights the key atoms for NMR analysis.

Caption: Molecular structure of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde.

This comprehensive guide provides a robust framework for the spectroscopic analysis of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde. The predicted data, grounded in the analysis of analogous compounds, offers a reliable starting point for researchers embarking on the synthesis and characterization of this and other novel fluorinated molecules.

References

  • PubChem. 2-Fluoro-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

  • Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. ResearchGate. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. National Center for Biotechnology Information. [Link]

Sources

thermal and chemical stability of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal and Chemical Stability of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde

Introduction: The Emergence of a Unique Building Block

In the landscape of medicinal chemistry and materials science, the quest for molecular scaffolds with enhanced stability, lipophilicity, and specific electronic properties is perpetual. The pentafluorosulfur (SF₅) group has recently gained significant prominence as a "super-trifluoromethyl" bioisostere, offering a unique combination of characteristics.[1] Aromatic compounds bearing the SF₅ moiety exhibit exceptional thermal and chemical stability, strong electron-withdrawing character, and increased lipophilicity compared to their trifluoromethyl (CF₃) analogs.[2][3]

This guide focuses on 2-Fluoro-4-(pentafluorosulfur)benzaldehyde, a specialized building block that combines the robust SF₅ group with the versatile reactivity of a benzaldehyde and the modulating electronic effects of an ortho-fluoro substituent. Understanding the stability profile of this molecule is paramount for its effective use in drug development, agrochemical synthesis, and the creation of advanced polymers. This document provides a comprehensive overview of its anticipated thermal and chemical stability, grounded in the known properties of the SF₅ group, and presents detailed protocols for empirical validation.

Molecular Overview and Physicochemical Properties

The unique arrangement of functional groups in 2-Fluoro-4-(pentafluorosulfur)benzaldehyde dictates its behavior. The powerful electron-withdrawing nature of both the SF₅ group and the fluorine atom significantly influences the reactivity of the aromatic ring and the aldehyde functionality.[2]

Caption: Molecular structure of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~264.15 g/mol Calculated from atomic masses.
Appearance Colorless to pale yellow liquid or low-melting solidBased on analogs like 2-Fluoro-4-(trifluoromethyl)benzaldehyde.[4]
Thermal Stability HighThe exceptional strength of the S-F bonds in the SF₅ group confers high resistance to thermal decomposition.[2]
Chemical Stability HighThe SF₅ group is chemically robust and inert under many conditions.[5][6]
Lipophilicity (LogP) HighThe SF₅ group is significantly more hydrophobic than its CF₃ analog.[7][8]
Electron-Withdrawing Nature Very StrongThe SF₅ group is one of the most powerfully electron-withdrawing groups used in organic chemistry.[2][3]

Part 1: Thermal Stability Assessment

The defining feature of the pentafluorosulfur group is its remarkable thermal stability, which is imparted to the parent molecule. This stability arises from the high bond energy of the sulfur-fluorine bonds.[2] However, the presence of the aldehyde group necessitates empirical validation, as it can be a site for thermal decomposition.

Expertise & Experience: Selecting the Right Analytical Approach

To comprehensively evaluate thermal stability, we employ two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA provides quantitative information on mass loss as a function of temperature, pinpointing the onset of decomposition.

  • DSC detects thermal events like melting, crystallization, and decomposition by measuring heat flow, offering insights into the energetic changes of the material.

Experimental Protocol 1: Thermogravimetric Analysis (TGA)

This protocol is designed to determine the onset decomposition temperature (Tₒ) and identify the temperature of maximum mass loss.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the analysis. Causality: An inert atmosphere is critical to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal degradation alone.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tₒ) from the resulting curve.

Experimental Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol identifies the melting point and any exothermic decomposition events.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference. Causality: Hermetic sealing prevents mass loss due to volatilization before decomposition, ensuring accurate measurement of thermal events.

  • Atmosphere: Maintain a nitrogen purge of 50 mL/min.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at 10 °C/min.

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Expected Results & Interpretation

For a highly stable molecule like 2-Fluoro-4-(pentafluorosulfur)benzaldehyde, we anticipate the following profile:

Table 2: Hypothetical Thermal Analysis Data

AnalysisParameterExpected ResultInterpretation
TGA Onset of Decomposition (Tₒ)> 250 °CIndicates high thermal stability, with no significant mass loss at typical process temperatures.
DSC Melting Point (Tₘ)< 100 °CA sharp endothermic peak corresponding to the melting transition.
DSC DecompositionBroad exotherm at T > TₒA significant exothermic event following the onset of mass loss observed in TGA confirms decomposition.

A potential point of failure for some fluorinated benzaldehydes is polymerization upon heating.[9] If this occurs, DSC might show a broad exothermic event at a lower temperature than the primary decomposition.

Part 2: Chemical Stability & Forced Degradation

While the SF₅ group is famously inert, the overall chemical stability of the molecule must be rigorously tested.[5] Forced degradation studies are essential in drug development to understand potential degradation pathways and to develop stability-indicating analytical methods.

Trustworthiness: A Self-Validating Protocol

The following forced degradation protocol is designed as a self-validating system. By subjecting the molecule to a range of stresses (acid, base, oxidation, photolysis) and monitoring the formation of degradants over time, we can build a comprehensive stability profile. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD), which allows for the separation and quantification of the parent compound and any new impurities.

start Prepare Stock Solution of Compound in ACN/H₂O acid Acidic Stress 0.1 M HCl @ 60°C start->acid Expose to Conditions base Basic Stress 0.1 M NaOH @ 60°C start->base Expose to Conditions oxidative Oxidative Stress 3% H₂O₂ @ RT start->oxidative Expose to Conditions photo Photolytic Stress ICH Q1B Light Exposure start->photo Expose to Conditions timepoint Sample at T=0, 2, 4, 8, 24h acid->timepoint base->timepoint oxidative->timepoint photo->timepoint quench Quench/Neutralize (as needed) timepoint->quench Stop Reaction hplc HPLC-DAD Analysis quench->hplc Inject analyze Analyze Data: - % Parent Remaining - Peak Purity - Identify Degradants hplc->analyze Generate Chromatograms

Caption: Experimental workflow for forced degradation studies.

Experimental Protocol 3: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.

    • Acidic: 0.1 M HCl. Incubate at 60 °C.

    • Basic: 0.1 M NaOH. Incubate at 60 °C.

    • Oxidative: 3% H₂O₂. Keep at room temperature.

    • Photolytic: Expose the solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. Run a dark control in parallel.

  • Time Points: Withdraw aliquots at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Quenching:

    • For acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For basic samples, neutralize with an equivalent amount of 0.1 M HCl.

    • Causality: Quenching the reaction is crucial to prevent further degradation after sampling and before analysis, ensuring the time point is accurately represented.

  • HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method with DAD detection. Monitor at multiple wavelengths to detect all potential degradants.

Anticipated Chemical Reactivity and Degradation Pathways
  • Acidic Conditions: High stability is expected. The SF₅ group is exceptionally stable in acidic media.[5] The primary molecule should remain largely intact.

  • Basic Conditions: The aldehyde group is the most likely site of reactivity. A Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) is possible under strong basic conditions, although less likely with the strong deactivation of the ring. The C-F bond is generally stable to base-catalyzed hydrolysis.

  • Oxidative Conditions: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-Fluoro-4-(pentafluorosulfur)benzoic acid). This is the most probable degradation pathway under oxidative stress.

  • Photolytic Conditions: This is a known vulnerability for the SF₅ group. Studies have shown that aromatic SF₅ compounds can degrade under UV radiation, with the SF₅ group being converted to a benzenesulfonate group through the release of fluoride ions.[7][8]

parent 2-Fluoro-4-(SF₅)benzaldehyde oxidized 2-Fluoro-4-(SF₅)benzoic acid parent->oxidized Oxidative Stress (e.g., H₂O₂) photolyzed Benzenesulfonate Derivative parent->photolyzed Photolytic Stress (UV Light)

Caption: Plausible chemical degradation pathways.

Handling and Storage Recommendations

To ensure the long-term integrity of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde, proper handling and storage are critical. Based on the behavior of related fluorinated aldehydes, precautions should be taken to prevent polymerization and degradation.[9]

  • Temperature: Store in a cool, dark environment. Refrigeration (2-8 °C) is recommended.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect the sensitive aldehyde group from oxidation.

  • Container: Use tightly sealed amber glass vials with PTFE-lined caps to prevent moisture ingress and light exposure.

  • Inhibitors: For long-term storage or if the material will be heated (e.g., in distillation), the addition of a radical inhibitor like butylated hydroxytoluene (BHT) at 100-200 ppm can prevent polymerization.[9]

Conclusion

2-Fluoro-4-(pentafluorosulfur)benzaldehyde is a highly promising building block engineered for stability. The intrinsic robustness of the pentafluorosulfur group confers exceptional thermal and chemical stability to the molecule.[2][3] The primary potential liabilities are the oxidation of the aldehyde group to a carboxylic acid and the known photolytic degradation of the SF₅ moiety.[7][8] By following the rigorous analytical protocols and storage recommendations outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize this compound, unlocking its full potential in the synthesis of next-generation pharmaceuticals and advanced materials.

References

  • ResearchGate. Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Available from: [Link]

  • Nguyen, T. M., René, F., Bizet, V., & Cahard, D. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. Advance online publication. doi:10.1039/d5cs00566c. Available from: [Link]

  • Rowan University. The Pentafluorosulfanyl Group (SF5). Available from: [Link]

  • ResearchGate. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Available from: [Link]

  • ResearchGate. Oxidative fluorination of aromatic sulfur-containing compounds. Available from: [Link]

  • Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866–1873. doi:10.1897/09-037.1. Available from: [Link]

  • Kordnezhadian, R., Li, B.-Y., Zogu, A., Demaerel, J., De Borggraeve, W. M., & Ismalaj, E. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry--A European Journal, 28(60), e202201491. doi:10.1002/chem.202201491. Available from: [Link]

  • ResearchGate. Environmental properties of pentafluorosulfanyl compounds: Physical properties and photodegradation. Available from: [Link]

  • ResearchGate. (PDF) Trifluoromethyl Fluorosulfonate (CF3OSO2F) and Trifluoromethoxy Sulfur Pentafluoride (CF3OSF5) – Two Gaseous Sulfur(VI) Compounds with Insulating Properties. Available from: [Link]

  • ResearchGate. Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines | Request PDF. Available from: [Link]

  • Chemsrc. Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. Available from: [Link]

  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde. Available from: [Link]

  • Scientific Update. (2019). Fluorine and sulfur- an old combination with a new lease of life. Available from: [Link]

  • PubChem. 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Available from: [Link]

  • Wikipedia. Pentafluorosulfur hypofluorite. Available from: [Link]

  • Suzhou Senfeida Chemical Co., Ltd. China 2-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDe Manufacturers Suppliers Factory. Available from: [Link]

  • PubChem. Pentafluorobenzaldehyde. Available from: [Link]

  • LinkedIn. (2025). Fluorinated Benzaldehyde 2026 Trends and Forecasts 2033: Analyzing Growth Opportunities. Available from: [Link]

  • ACS Publications. The Journal of Organic Chemistry. Available from: [Link]

  • PubChem. Pentafluorosulfur hypofluorite. Available from: [Link]

  • ResearchGate. The thermal decomposition of benzaldehyde at different temperatures. Available from: [Link]

  • Pharmaffiliates. 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde. Available from: [Link]

  • PubChem. 4-Fluoro-2-methylbenzaldehyde. Available from: [Link]

  • PubChem. 4-Fluoro-2-hydroxybenzaldehyde. Available from: [Link]

  • Cole-Parmer. Chemical Compatibility Database. Available from: [Link]

Sources

Electronic Properties of the SF5 Group Compared to CF3

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Developers [1]

Executive Summary

The pentafluorosulfanyl group (


), often termed the "super-trifluoromethyl" group, has emerged as a high-value structural motif in modern drug discovery. While it shares the chemical robustness and electron-withdrawing nature of the trifluoromethyl group (

), it offers distinct physicochemical advantages: higher lipophilicity, greater steric bulk, and a unique square-pyramidal geometry. This guide analyzes the electronic and structural divergences between

and

, providing actionable data for bioisosteric replacement strategies.

Structural and Geometric Architecture

The fundamental difference between


 and 

lies in their symmetry and spatial occupancy. While

is tetrahedral with

symmetry,

adopts a rigid octahedral geometry (with one vertex attached to the scaffold), resulting in

symmetry.
Steric Demand and Bond Lengths

The


 group is significantly bulkier than 

, occupying a volume closer to a tert-butyl group but with high electronegativity.
Parameter

Group

Group
Impact on Ligand Design
Geometry Tetrahedral (

)
Square Pyramidal (

)

provides unique orthogonal fluorine interactions.
C-X Bond Length

Å (C-C)

Å (C-S)
The

group extends further from the aromatic core.
X-F Bond Length

Å (C-F)

Å (S-F)
S-F bonds are longer, contributing to the larger "umbrella" effect.
Buried Volume (

)



creates a deeper hydrophobic footprint in binding pockets.

Note on Causality: The longer C-S and S-F bonds in


 reduce steric congestion at the attachment point compared to a tert-butyl group, despite the overall larger volume.[1] This allows 

to fit into pockets that might reject a purely carbon-based isostere of similar size.
Visualization of Steric Architectures

The following diagram contrasts the spatial arrangement of the two groups.

G cluster_0 Trifluoromethyl (CF3) cluster_1 Pentafluorosulfanyl (SF5) node_CF3 Geometry: Tetrahedral Symmetry: C3v Volume: ~40 ų node_SF5 Geometry: Square Pyramidal Symmetry: C4v Volume: ~77 ų node_CF3->node_SF5 Volume Increase (+92%) feat_bond Bond Length Extension (C-S > C-C) node_SF5->feat_bond

Figure 1: Geometric and volumetric comparison. The


 group presents a square face of fluorines, creating different contact points for protein-ligand interactions compared to the triangular face of 

.

Electronic Profiling

The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 group is more electron-withdrawing than 

, a property driven primarily by extreme inductive effects rather than resonance.
Hammett Substituent Constants

The Hammett constants (


) quantify the electronic influence of a substituent.[1][2] 

exhibits a stronger electron-withdrawing capability (

) and a significantly higher lipophilicity (

).
PropertySymbol

Value

Value
Mechanistic Implication
Para Electronic




strongly deactivates arenes, lowering pKa of phenols/anilines.
Meta Electronic



High

confirms the dominance of inductive effects.[1]
Inductive Effect



The S(VI) center is intensely electronegative, pulling density through the

-framework.[1]
Resonance Effect



Resonance contributions are minimal and comparable for both groups.[1]
Electronegativity

(Pauling)



is chemically harder and more polarizing.
Lipophilicity

(Hansch)



dramatically improves membrane permeability.
Electronic Effect Pathway

The diagram below illustrates how


 exerts its influence on an aromatic ring.

ElectronicEffects cluster_mechanisms Electronic Withdrawal Mechanisms SF5_Node SF5 Group (High Electronegativity) Inductive Inductive Effect (σI) Dominant Pathway (0.55) SF5_Node->Inductive Resonance Resonance Effect (σR) Minor Pathway (0.11) SF5_Node->Resonance Target Aromatic System (Electron Deficient) Inductive->Target Resonance->Target Outcome Functional Consequences: 1. Increased Acidity of Neighboring Protons 2. Reduced Metabolic Oxidation (CYP450) 3. Strong Dipole Moment (~3.44 D) Target->Outcome

Figure 2: Mechanistic breakdown of electronic modulation. The high


 value of 

drives the electron withdrawal, making it a "hard" electronic sink.

Chemical and Metabolic Stability[1][4][5]

A critical requirement for drug candidates is metabolic stability.[1] The


 group is chemically inert to hydrolysis and enzymatic degradation under physiological conditions, mirroring the stability of 

.
  • Hydrolytic Stability: The steric protection of the sulfur atom by five fluorine atoms renders the S-F bonds impervious to nucleophilic attack by water or hydroxide, even under acidic conditions (e.g., pH 2.0).[1]

  • Metabolic Blocking: Like

    
    , the 
    
    
    
    group blocks metabolic hotspots (e.g., para-positions on phenyl rings) from CYP450-mediated oxidation. However, its higher lipophilicity (
    
    
    ) can improve blood-brain barrier (BBB) penetration compared to
    
    
    analogs.

Self-Validating Protocol: Acidic Stability Test To verify the stability of an


-containing lead:
  • Dissolve compound (0.1 mM) in 1:1 MeCN:0.1 M HCl.

  • Incubate at 37°C for 24 hours.

  • Monitor via LC-MS.[1]

  • Pass Criteria: >99% parent compound recovery; no detection of hydrolysis products (e.g., sulfonyl fluorides).

Synthetic Accessibility

Historically, the synthesis of


 compounds was hazardous, requiring 

gas. Modern protocols utilize radical addition of

to alkenes/alkynes, often initiated by triethylborane (

) or photochemical means.
Radical Pentafluorosulfanylation Protocol

This is the standard method for introducing aliphatic


 groups.[1]

Reagents:

  • Alkene/Alkyne Substrate[3]

  • 
     (Gas or condensed liquid)
    
  • Initiator:

    
     or UV light
    
  • Solvent: Hexane or

    
    
    

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under Argon, dissolve the alkene (1.0 equiv) in dry hexane.

  • Reagent Addition: Cool to -40°C. Condense

    
     (1.2 equiv) into the solution.
    
  • Initiation: Add

    
     (0.1 equiv) dropwise.
    
  • Reaction: Stir at -40°C to RT for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with pentane.[1]
    
  • Elimination (Optional): To restore unsaturation (forming a vinyl-

    
    ), treat the intermediate 
    
    
    
    -chloro-
    
    
    adduct with ethanolic KOH.

Synthesis Substrate Terminal Alkyne Step1 Radical Addition (Et3B, -40°C) Substrate->Step1 SF5Cl SF5-Cl (Radical Source) SF5Cl->Step1 Intermediate Intermediate: Beta-Chloro-SF5 Alkene Step1->Intermediate Step2 Dehydrochlorination (KOH/EtOH) Intermediate->Step2 Product Product: SF5-Alkyne/Alkene Step2->Product

Figure 3: Synthetic workflow for aliphatic SF5 incorporation via radical addition.

References

  • Properties of the SF5 Group and Major Key Discoveries. ResearchGate. [Link]

  • Electronegativities from Core-Ionization Energies: Electronegativities of SF5 and CF3. Inorganic Chemistry. [Link]

  • When SF5 Outplays CF3: Effects of Pentafluorosulfanyl Decorated Scorpionates on Copper. Chemical Science. [Link]

  • Moving out of CF3-Land: Synthesis, Receptor Affinity, and in silico Studies of NK1 Receptor Ligands Containing a Pentafluorosulfanyl (SF5) Group. ChemMedChem. [Link]

  • Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones. Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Application Note: Nucleophilic Functionalization of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde

[1]

Abstract & Introduction

2-Fluoro-4-(pentafluorosulfur)benzaldehyde (CAS: 1240257-23-1) represents a high-value scaffold in modern medicinal chemistry.[1] It combines the electrophilic versatility of a benzaldehyde with the unique physicochemical properties of the pentafluorosulfanyl (-SF₅) group.

Often termed the "super-trifluoromethyl" group, the -SF₅ moiety offers high lipophilicity, strong electron-withdrawing capability (

1

This guide details the reactivity profile of this molecule and provides validated protocols for its transformation into high-value intermediates via nucleophilic attack.

Key Structural Features[1][2][3]
  • Electrophilic Center: The aldehyde carbonyl is highly activated due to the cumulative electron-withdrawing effects of the -SF₅ group and the ortho-fluorine atom.[1]

  • Chemoselectivity: While the aldehyde is the primary site of reactivity, the ortho-fluorine is activated for nucleophilic aromatic substitution (

    
    ) under specific forcing conditions, requiring careful protocol design to maintain chemoselectivity.
    
  • Lipophilicity: The -SF₅ group significantly increases logP, necessitating specific solvent choices (e.g., DCM, THF) over highly polar protic solvents for optimal solubility.

Chemical Reactivity Profile

The reactivity of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde is defined by the interplay between the carbonyl group and the electron-deficient aromatic ring.[1]

Electronic Activation

The -SF₅ group is a strong electron-withdrawing group (EWG).[1] Combined with the inductive withdrawal of the ortho-fluorine, the carbonyl carbon is significantly more electron-deficient than in unsubstituted benzaldehyde.

  • Consequence: Nucleophilic additions (amines, hydrides, organometallics) occur rapidly, often requiring milder conditions than standard benzaldehydes to prevent over-reaction or side products.

  • Hammett Correlation: The reaction rates often mirror those of 4-nitrobenzaldehyde or 4-(trifluoromethyl)benzaldehyde.[1]

Chemoselectivity Map (Graphviz)[1]

ReactivityMapSubstrate2-Fluoro-4-(SF5)benzaldehydeNu_Amine1°/2° Amines(Reductive Amination)Substrate->Nu_Amine Fast Imine FormationNu_CarbonR-MgX / R-Li(Grignard/Lithium)Substrate->Nu_Carbon 1,2-AdditionNu_StrongStrong Alkoxides/Thiols(High T, Basic)Substrate->Nu_Strong Attack at C-2Prod_AmineBenzylamines(Major Product)Nu_Amine->Prod_Amine Reduction (STAB/NaBH4)Prod_AlcoholSecondary Alcohols(Major Product)Nu_Carbon->Prod_Alcohol WorkupProd_SnArSnAr Displacement of F(Side Reaction)Nu_Strong->Prod_SnAr Fluorine Displacement

Figure 1: Chemoselectivity landscape.[1] The aldehyde (blue) is the primary reaction center.

Application Protocols

Protocol A: Reductive Amination (Synthesis of Benzylamines)

Context: This is the most common application in drug discovery. Due to the electron-deficient nature of the aldehyde, imine formation is rapid. Sodium Triacetoxyborohydride (STAB) is the preferred reductant as it allows for a "one-pot" procedure without isolating the moisture-sensitive electron-deficient imine.[1]

Materials:

  • Substrate: 2-Fluoro-4-(pentafluorosulfur)benzaldehyde (1.0 equiv)[1]

  • Amine: Primary or Secondary amine (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Acid Catalyst: Acetic Acid (1.0 equiv) – Crucial for facilitating iminium ion formation.[1]

Step-by-Step Methodology:

  • Imine Formation:

    • In a flame-dried reaction vial, dissolve 2-Fluoro-4-(pentafluorosulfur)benzaldehyde (1.0 mmol) in DCE (5 mL).

    • Add the amine (1.1 mmol).

    • Add Acetic Acid (1.0 mmol).[1]

    • Observation: The reaction may warm slightly. Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or LCMS.[1] The aldehyde peak should disappear rapidly due to the activated carbonyl.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 2–4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution occurs).[1]

    • Extract with DCM (3 x 10 mL).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/Ethyl Acetate).[1]

    • Note: The SF₅ group makes the product less polar than typical benzylamines; adjust gradient accordingly.

Self-Validating Check:

  • LCMS: Look for the M+1 peak of the amine. The distinctive isotope pattern of sulfur is usually masked, but the mass shift due to SF₅ (+127 Da vs H) is diagnostic.

  • ¹⁹F NMR: The SF₅ group appears as a characteristic doublet (approx. 80-85 ppm, J ~ 150 Hz) and a quintet (approx. 60-65 ppm, J ~ 150 Hz).[1] The aromatic fluorine will appear as a multiplet around -110 to -120 ppm.[1]

Protocol B: Grignard Addition (Synthesis of Secondary Alcohols)

Context: Accessing chiral or achiral secondary alcohols. The high electrophilicity requires low temperatures to prevent over-alkylation or reduction by-products.[1]

Materials:

  • Substrate: 2-Fluoro-4-(pentafluorosulfur)benzaldehyde[1]

  • Reagent: Alkyl/Aryl Magnesium Bromide (1.2 equiv)[1]

  • Solvent: Anhydrous THF or Diethyl Ether[1]

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the aldehyde (1.0 mmol) in anhydrous THF (5 mL) under Nitrogen/Argon atmosphere.

    • Cool the solution to -78°C (Dry ice/Acetone bath). Critical Step: The activated aldehyde reacts very exothermically; temperature control prevents decomposition.

  • Addition:

    • Add the Grignard reagent (1.2 mmol) dropwise over 10 minutes.

    • Stir at -78°C for 1 hour.

    • Slowly warm to 0°C over 1 hour. Do not heat.

  • Quench:

    • Quench at 0°C with saturated aqueous NH₄Cl.

    • Safety: The SF₅ group is stable to Grignard reagents under these conditions, but avoid prolonged exposure to strong bases at high temperatures to prevent any potential elimination of the ortho-fluorine.

  • Isolation:

    • Standard extraction (EtOAc) and purification.[1][2]

Quantitative Data Summary

ParameterValue / PropertyImplication for Protocol
Molecular Weight ~248.17 g/mol Calculation basis.[1]
Hammett

(SF₅)
0.68Highly electron-withdrawing; activates aldehyde.[1]
Lipophilicity (

)
+1.51 (SF₅)Product will be lipophilic; elutes early on Silica.[1]
Stability High (Thermally/Chemically)Resistant to hydrolysis and standard reduction.[1]
Electrophilicity HighFast reaction kinetics; requires mild conditions.[1]

Safety & Handling (SF₅ Compounds)

  • Stability: Unlike SF₄ or other sulfur fluorides, the aromatic -SF₅ group is chemically inert to hydrolysis, acids, and bases under standard organic synthesis conditions. It does not release HF easily.

  • Volatility: SF₅-benzaldehydes can be volatile.[1] Avoid high-vacuum drying for prolonged periods if the molecular weight is low.[1]

  • Toxicity: While specific data on this isomer is limited, SF₅ compounds are generally biologically active. Handle with standard PPE (gloves, goggles, fume hood).

References

  • Savoie, P. R., & Welch, J. T. (2015).[3] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[1][4][3][5] Chemical Reviews, 115(2), 1130–1190.[3] Link[1][3]

  • Altomonte, S., & Zanda, M. (2012). Synthetic Chemistry and Biological Activity of Pentafluorosulphanyl (SF5) Organic Molecules.[4][6] Journal of Fluorine Chemistry, 143, 14–93. Link

  • Accela ChemBio. (2024).[1] Product Data Sheet: 2-Fluoro-4-(pentafluorosulfur)benzaldehyde (CAS 1240257-23-1).[1]Link[1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • PubChem. (2025).[1][7] Compound Summary: 2-Fluoro-4-(pentafluorosulfur)benzaldehyde.[1]Link[1]

2-Fluoro-4-(pentafluorosulfur)benzaldehyde as a precursor for agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde (CAS: 1240257-23-1) as a high-value intermediate for the synthesis of next-generation agrochemicals.[1] With the agrochemical industry facing increasing resistance to existing modes of action (MoA), the pentafluorosulfanyl (


)  group has emerged as a "super-trifluoromethyl" motif.[1]

When positioned at the para-position with an ortho-fluorine handle, this scaffold offers three critical advantages:

  • Enhanced Lipophilicity: The

    
     group significantly increases 
    
    
    
    (Hansch
    
    
    vs.
    
    
    for
    
    
    ), improving cuticular penetration in insects and fungi.[1]
  • Metabolic Blockade: The steric bulk and high bond dissociation energy of the C–S bond render the position impervious to oxidative metabolism (e.g., P450 hydroxylation).[1]

  • Conformational Locking: The 2-fluoro substituent creates a preferred conformation via dipole repulsion or H-bonding with adjacent carbonyls/imines, crucial for binding affinity in meta-diamide insecticides (e.g., Broflanilide analogs).[1]

Chemical Profile & Specifications

PropertySpecificationNotes
Chemical Name 2-Fluoro-4-(pentafluorosulfur)benzaldehyde
CAS Number 1240257-23-1
Formula

Molecular Weight 250.16 g/mol
Appearance Pale yellow liquid or low-melting solidTypical for fluorinated benzaldehydes
Boiling Point ~85-90 °C @ 15 mmHg (Predicted)Volatile; handle under inert atmosphere
LogP (Calc) ~3.8 - 4.2Highly lipophilic
Hammett

0.68Strong electron-withdrawing group (EWG)
Steric Volume ~55

Between

and

-Butyl

Application Logic: The "SF5 Effect"

The


 group is not merely a heavy fluorine substituent; it is a structural tool.[1]
Bioisosterism and Sterics

The


 group adopts a square pyramidal geometry.[1] Unlike the rotating 

group,

presents a rigid, bulky face to the receptor. This is particularly effective in filling large hydrophobic pockets in GABA-gated chloride channels (insecticides) or SDH enzymes (fungicides).[1]
The Ortho-Fluorine Effect

The 2-fluoro substituent is not passive. In hydrazone or amide derivatives derived from this aldehyde, the fluorine atom often engages in an intramolecular hydrogen bond (S(6) ring motif) with the amide N-H or hydrazone N-H.[1] This "locks" the molecule into a planar, bioactive conformation, reducing the entropic penalty of binding.

Visualization of Physicochemical Impact

SF5_Properties SF5 Pentafluorosulfanyl (SF5) Lipo Lipophilicity (π) SF5 (1.23) > CF3 (0.88) SF5->Lipo Superior EWG Electron Withdrawal (σp) SF5 (0.68) > CF3 (0.54) SF5->EWG Stronger Sterics Steric Volume t-Bu > SF5 > CF3 SF5->Sterics Unique Geometry CF3 Trifluoromethyl (CF3) CF3->Lipo Moderate CF3->EWG Strong tBu tert-Butyl (t-Bu) tBu->Sterics Bulky but Labile

Figure 1: Comparative physicochemical profile of the


 group against common bioisosteres.[1]

Experimental Protocols

These protocols are designed for milligram-to-gram scale optimization.[1] All reactions involving this aldehyde should be performed under an inert atmosphere (


 or Ar) due to the potential oxidation of the aldehyde to the acid upon prolonged air exposure.[1]
Protocol A: Synthesis of Meta-Diamide Precursors (Oxidation)

Target: 2-Fluoro-4-(pentafluorosulfur)benzoic acid This acid is the direct analog of the "tail" portion of Broflanilide-type insecticides.[1]

  • Reagents: Aldehyde (1.0 equiv), Sodium Chlorite (

    
    , 1.5 equiv), 
    
    
    
    (1.5 equiv), 2-Methyl-2-butene (scavenger, 5.0 equiv),
    
    
    (3:1).[1]
  • Procedure:

    • Dissolve the aldehyde in

      
      .[1] Add 2-methyl-2-butene.[1]
      
    • Dissolve

      
       and 
      
      
      
      in water and add dropwise to the aldehyde solution at 0 °C.
    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (the acid is much more polar).[1]

    • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3x).[1] Wash with brine, dry over

      
      .[1][2][3]
      
    • Yield: Typically >90%.[1]

  • Why this method? Pinnick oxidation is mild and avoids defluorination or degradation of the sensitive C–S bond which can occur under harsh permanganate conditions.[1]

Protocol B: Synthesis of Hydrazone/Semicarbazone Actives

Target: Sodium channel blocker analogs (Metaflumizone analogs)

  • Reagents: Aldehyde (1.0 equiv), Hydrazine derivative (e.g., 4-(trifluoromethoxy)phenylhydrazine, 1.1 equiv), Ethanol (anhydrous), Acetic Acid (cat.).[1]

  • Procedure:

    • Dissolve aldehyde in EtOH (0.1 M concentration).

    • Add the hydrazine and 2 drops of glacial acetic acid.

    • Reflux for 2–4 hours.[1][4] A precipitate often forms.[1]

    • Isolation: Cool to 0 °C. Filter the solid. Wash with cold EtOH.[1]

  • Validation:

    • 
       NMR:  Look for the azomethine proton (
      
      
      
      ) shift around 8.0–8.5 ppm.[1]
    • 
       NMR:  The 
      
      
      
      group appears as a characteristic AB4 pattern (doublet of pentets or similar complex multiplet) around +60 to +85 ppm (relative to
      
      
      ).[1]
Protocol C: Olefination (Styrene Synthesis)

Target: Fungicidal styrenes or precursors for chiral cyclopropanes.[1]

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KHMDS or

    
     (1.3 equiv), THF (anhydrous).[1]
    
  • Procedure:

    • Suspend phosphonium salt in THF at 0 °C. Add base dropwise. Solution turns yellow (ylide formation).[1]

    • Stir 30 mins.

    • Add aldehyde (dissolved in THF) dropwise.[1]

    • Warm to RT and stir 2 hours.

    • Workup: Quench with sat.

      
      .[1] Extract with Hexanes/EtOAc.[1]
      
  • Note: The electron-deficient nature of the aldehyde (due to

    
     and 
    
    
    
    ) makes it highly reactive toward nucleophilic attack; ensure anhydrous conditions to prevent side reactions.

Synthetic Workflow Diagram

Synthesis_Workflow Aldehyde 2-Fluoro-4-(pentafluorosulfur) benzaldehyde Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Aldehyde->Oxidation Oxidation Condensation Condensation (R-NH2 / Hydrazines) Aldehyde->Condensation -H2O Wittig Wittig Olefination (Ph3P=CH-R) Aldehyde->Wittig C=C Bond Formation Acid Benzoic Acid Derivative (Precursor for Broflanilide Analogs) Oxidation->Acid Imine Hydrazones/Semicarbazones (Na+ Channel Blockers) Condensation->Imine Styrene Functionalized Styrenes (Fungicides/Nematicides) Wittig->Styrene

Figure 2: Divergent synthetic utility of the 2-fluoro-4-SF5-benzaldehyde scaffold.[1]

Safety & Handling

  • Hazards: Like many fluorinated aldehydes, this compound is likely a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .[1] The

    
     group is thermally stable, but combustion may release 
    
    
    
    and
    
    
    .[1]
  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to autoxidation to the corresponding benzoic acid.[1]

  • Waste: Fluorinated compounds must not be disposed of in standard organic waste streams if incineration capabilities are not equipped for HF scrubbing.[1] Segregate as halogenated waste.[1]

References

  • Savoie, P. R., & Welch, J. T. (2015).[1] Preparation and utility of organic pentafluorosulfanyl-containing compounds.[1][4][5][6] Chemical Reviews, 115(2), 1130-1190.[1] Link[1]

  • Nakao, T., & Banba, S. (2016).[1] Broflanilide: A meta-diamide insecticide with a novel mode of action.[1][7][6][8] Bioorganic & Medicinal Chemistry, 24(3), 372-377.[1] Link[1]

  • Accela ChemBio. (2025).[1] Product Datasheet: 2-Fluoro-4-(pentafluorosulfur)benzaldehyde (CAS 1240257-23-1).[1][9]Link[1]

  • Kim, J., et al. (2020).[1] Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(22), 5536.[1] Link[1]

  • Altmann, E., et al. (2018).[1] The magical power of fluorine in agrochemicals.[1][10] In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 1-30).[1] Academic Press.[1]

Sources

Advanced Application Note: SF5-Benzaldehydes in Next-Generation Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The pentafluorosulfanyl (SF5) group is increasingly recognized as the "super-trifluoromethyl" group in advanced materials and drug discovery. While the trifluoromethyl (CF3) group has been the gold standard for lipophilicity and metabolic stability, the SF5 group offers superior properties that are critical for next-generation liquid crystals, organic electronics, and bioactive surface coatings.

4-(Pentafluorosulfanyl)benzaldehyde serves as the primary "linchpin" intermediate for introducing this moiety into complex aromatic systems. This guide details the specific protocols for utilizing this building block to engineer materials with enhanced dielectric anisotropy, hydrolytic stability, and lipophilicity.

The "Super-Trifluoromethyl" Advantage
PropertyTrifluoromethyl (-CF3)Pentafluorosulfanyl (-SF5)Material Impact
Geometry Tetrahedral (C3v)Octahedral (C4v)SF5 creates a unique "square pyramidal" steric block, preventing close stacking in polymers.
Electronegativity 3.36 (Pauling)3.65 (Pauling)Stronger electron-withdrawing nature enhances acidity of neighboring protons (e.g., in Knoevenagel condensations).
Lipophilicity (π) 0.881.51SF5 significantly increases solubility in organic matrices and permeability in bio-membranes.
Dipole Moment ~2.5 D~3.4 DCritical for Liquid Crystals ; higher dipole leads to lower threshold voltages in LCDs.

Part 2: Application Protocols

Application A: High-Performance Liquid Crystals (Schiff Base Synthesis)

Context: SF5-containing liquid crystals exhibit high dielectric anisotropy (


) and low birefringence (

), making them ideal for modern TFT-LCD displays where rapid switching and deep blacks are required. The standard route involves condensing SF5-benzaldehyde with alkoxy-anilines to form Schiff base mesogens.
Protocol 1: Synthesis of SF5-Terminated Schiff Base Mesogens

Objective: Synthesize (E)-N-(4-(pentafluorosulfanyl)benzylidene)-4-alkoxyaniline.

Reagents:

  • 4-(Pentafluorosulfanyl)benzaldehyde (1.0 equiv)

  • 4-Alkoxyaniline (e.g., 4-hexyloxyaniline) (1.0 equiv)

  • Absolute Ethanol (Solvent)[1]

  • Glacial Acetic Acid (Catalyst, optional)

Workflow:

  • Preparation: Dissolve 1.0 mmol of 4-(pentafluorosulfanyl)benzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the 4-alkoxyaniline to the stirring solution.

  • Catalysis: Add 1-2 drops of glacial acetic acid. Note: The strong electron-withdrawing nature of SF5 activates the carbonyl carbon, often making acid catalysis less critical than with electron-rich aldehydes, but it ensures rapid equilibrium.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). The Schiff base typically appears as a less polar spot than the aldehyde.

  • Crystallization: Cool the reaction mixture slowly to room temperature, then to 0°C. The Schiff base product will precipitate as crystalline needles.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol or an ethanol/acetonitrile mixture to achieve electronic-grade purity (>99.5%).

Data Validation:

  • 1H NMR (CDCl3): Look for the characteristic imine singlet (

    
    ) around 
    
    
    
    8.4–8.5 ppm. The SF5 group will split neighboring aromatic protons into a distinct doublet of doublets due to coupling with fluorine.
  • 19F NMR: The SF5 group appears as a characteristic AB4 pattern (one apical fluorine, four basal fluorines).

LC_Synthesis Start SF5-Benzaldehyde (Electrophile) Inter Carbinolamine Intermediate Start->Inter Ethanol, Reflux (Condensation) Amine 4-Alkoxyaniline (Nucleophile) Amine->Inter Product SF5-Schiff Base (Liquid Crystal) Inter->Product -H2O (Dehydration) Dipole High Dipole Moment (Low Threshold Voltage) Product->Dipole Property

Figure 1: Synthetic pathway for SF5-based Liquid Crystals, highlighting the condensation mechanism.

Application B: Organic Electronics & Optical Materials

Context: The SF5 group is a robust electron-withdrawing group (EWG). When attached to conjugated systems via Knoevenagel condensation, it lowers the LUMO energy level, facilitating n-type semiconducting behavior in organic field-effect transistors (OFETs).

Protocol 2: Knoevenagel Condensation for Optical Monomers

Objective: Synthesis of SF5-benzylidene malononitrile (a precursor for conductive polymers).

Reagents:

  • 4-(Pentafluorosulfanyl)benzaldehyde

  • Malononitrile (Active methylene compound)[2]

  • Piperidine (Base catalyst)[2]

  • Ethanol or Acetonitrile

Step-by-Step:

  • Mixing: Combine 1.0 mmol SF5-benzaldehyde and 1.1 mmol malononitrile in 5 mL ethanol.

  • Initiation: Add 2 drops of piperidine.

  • Reaction: Stir at room temperature for 30–60 minutes. Expert Insight: The SF5 group makes the aldehyde highly electrophilic; heating is rarely required and can lead to side products. If precipitation is immediate, the reaction is complete.

  • Workup: Pour the mixture into ice water. Filter the solid product.

  • Drying: Vacuum dry at 40°C.

Part 3: Safety, Handling & Stability (E-E-A-T)

Working with SF5 compounds requires specific safety protocols due to the unique reactivity of the fluorine content and the potential for hydrolysis under extreme conditions (though SF5 is generally stable).

Safety Data Sheet (SDS) Highlights for 4-(SF5)Benzaldehyde
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Harmful if swallowed.[4]

  • Stability: Air-sensitive.[5] Store under inert atmosphere (Nitrogen/Argon).

  • Incompatibility: Strong oxidizing agents and strong bases.[5][6][7] While the SF5 group is resistant to hydrolysis, the aldehyde functionality is susceptible to oxidation (to benzoic acid) if exposed to air.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Schiff Base) Incomplete dehydrationAdd molecular sieves (3Å) to the reaction to scavenge water and drive equilibrium.
Product is Acidic Oxidation of aldehydeCheck starting material via 1H NMR. If benzoic acid is present (peak >10 ppm disappears, broad OH appears), purify aldehyde via column chromatography before use.
NMR Signals Complex F-F Coupling19F NMR of SF5 is complex (AB4 pattern). Do not mistake this for impurities. Decoupled 19F NMR is recommended for purity checks.

Part 4: References

  • Liquid Crystal Synthesis:

    • Title: SF5-Terminated Fluorinated Schiff Base Liquid Crystals.

    • Source:The Journal of Physical Chemistry B.

    • URL:[Link]

  • SF5 Group Properties:

    • Title: The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry and Materials Science.[8][9]

    • Source:Rowan Scientific / Chemical Reviews.

    • URL:[Link]

  • General Synthesis Protocols:

    • Title: Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.

    • Source:MDPI / National Institutes of Health.

    • URL:[Link]

  • Safety Data:

    • Title: Safety Data Sheet: 4-(Pentafluorothio)benzaldehyde.[4]

    • Source:SynQuest Laboratories.[4]

Sources

Troubleshooting & Optimization

purification methods for 2-Fluoro-4-(pentafluorosulfur)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Building Blocks Ticket #SF5-882: Purification Protocols for 2-Fluoro-4-(pentafluorosulfur)benzaldehyde

Executive Summary

Compound: 2-Fluoro-4-(pentafluorosulfur)benzaldehyde CAS: 852575-34-1 Key Challenge: The "Super-Trifluoromethyl" effect.[1] The pentafluorosulfanyl (


) group renders this molecule significantly more lipophilic and chemically robust than its trifluoromethyl (

) or fluoro (

) analogs. Implication: Standard purification methods for benzaldehydes often fail because the molecule refuses to partition into aqueous phases or elutes too quickly on silica.

This guide details three validated purification workflows, ranked by scalability and crude purity.

Module 1: Chemical Logic & Properties

Before attempting purification, understand how the


 group alters the physics of the molecule.
PropertyEffect on Purification
Extreme Lipophilicity The

group is surrounded by a sheath of fluorine atoms, making it hydrophobic. Impact: The compound may not dissolve in standard methanol/water bisulfite mixtures.[2] It behaves more like a grease.
Electron Withdrawal Both the

(Hammett

) and the ortho-Fluorine strongly withdraw electrons. Impact: The aldehyde carbonyl is highly electrophilic. It forms bisulfite adducts rapidly but is also prone to air oxidation (forming benzoic acid).
Thermal Stability The C–S and S–F bonds are hyper-stable (up to >250°C). Impact: Vacuum distillation is the preferred method for large scales; the molecule will not decompose before it boils.

Module 2: The "Solid-Phase" Bisulfite Protocol

Best for: Removing non-aldehyde impurities (starting bromide, alcohols) when the product is <80% pure.

The Problem with Standard Protocols: In typical protocols, the bisulfite adduct dissolves in water, allowing you to wash away organic impurities. However, due to the


 group, the adduct of this specific aldehyde is often water-insoluble . It will precipitate as a white solid or form a thick rag layer. Do not discard this solid. 
Step-by-Step Protocol
  • Adduct Formation:

    • Dissolve crude oil in a minimal amount of Ethanol (not Methanol, to improve solubility of the lipophilic tail).

    • Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (

      
      ) .
      
    • Vigorously stir for 30–60 minutes.

    • Observation: A voluminous white precipitate (the adduct) should form.

  • The Wash (Critical Step):

    • Do not extract. Instead, filter the mixture through a sintered glass funnel.

    • The solid cake is your product (masked). The filtrate contains your impurities (bromide/alcohol).[2]

    • Wash the solid cake with diethyl ether (removes organic impurities) and then cold water (removes excess salts).

  • Regeneration:

    • Suspend the white solid in biphasic mixture: Dichloromethane (DCM) and 10% Sodium Carbonate (

      
      )  or NaOH.
      
    • Stir until the solid dissolves and gas evolution ceases.

    • Separate the organic layer, dry over

      
      , and concentrate.[3]
      

BisulfiteWorkflow Start Crude Mixture (Aldehyde + Impurities) Reagent Add EtOH + Sat. NaHSO3 Start->Reagent Check Does Precipitate Form? Reagent->Check PrecipYes YES (Likely for SF5) Check->PrecipYes High Lipophilicity PrecipNo NO (Remains Liquid) Check->PrecipNo Low Concentration Filter FILTER the Solid (Discard Filtrate) PrecipYes->Filter Extract Perform Liquid-Liquid Extraction (Aq. layer holds product) PrecipNo->Extract Wash Wash Solid with Et2O (Removes non-aldehydes) Filter->Wash Regen Regenerate: DCM + Na2CO3 Extract->Regen Wash->Regen Final Pure Aldehyde Oil Regen->Final

Caption: Decision logic for bisulfite purification. Due to SF5 lipophilicity, the "Precipitate" path is most common.

Module 3: Vacuum Distillation (Scalable)

Best for: Large scale (>10g) or removing high-boiling oligomers.

Because the


 group adds significant mass (Molecular Weight ~248  g/mol ), the boiling point is elevated. Atmospheric distillation will likely cause yellowing/degradation of the aldehyde moiety.

Recommended Parameters:

  • Vacuum: High vacuum essential (< 1 mmHg).

  • Bath Temperature: Start at 90°C, ramp slowly.

  • Expected Boiling Point: ~85–95°C @ 0.5 mmHg (Estimated based on

    
     analog data).
    
  • Apparatus: Short-path distillation head (Vigreux column unnecessary and leads to hold-up loss).

Troubleshooting Distillation:

  • Issue: Product solidifies in the condenser.

  • Fix: The melting point is likely near room temperature. Use warm water (40°C) in the condenser coil instead of cold water to keep it flowing.

Module 4: Flash Chromatography

Best for: Small scale (<1g) or final polishing.

The "Grease" Factor: The


 group makes the molecule move very fast on silica gel (

will be high). If you use standard Hexane/Ethyl Acetate (3:1), the product will likely co-elute with the solvent front or non-polar impurities.

Optimized Solvent System:

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: 100% Hexane

    
     5% EtOAc in Hexane.
    
    • Note: Keep polarity very low.

  • Loading: Load as a liquid or absorbed onto Celite. Do not use DCM for loading if possible, as it broadens bands for fluorinated compounds.

Common Troubleshooting (FAQ)

Q: My product turned into a white solid after sitting on the bench. What happened? A: You have formed 2-Fluoro-4-(pentafluorosulfur)benzoic acid .

  • Cause: The electron-deficient aldehyde is highly susceptible to auto-oxidation by air.

  • Recovery: Dissolve the solid in DCM, wash with saturated

    
    . The acid goes into the water; the aldehyde stays in DCM. (Note: This washes away the acid, lowering yield, but saves the remaining aldehyde).
    
  • Prevention: Store under Nitrogen/Argon at 4°C.

Q: I see a second spot on TLC that runs very close to my product. A: This is likely the Starting Material (Bromide) .

  • Diagnosis: 1-Bromo-2-fluoro-4-(pentafluorosulfur)benzene has a very similar polarity to the aldehyde because the aldehyde carbonyl is the only polar handle.

  • Solution: Chromatography will be difficult. Use the Bisulfite Protocol (Module 2) . The chemical selectivity of bisulfite for the aldehyde is the only reliable way to separate these two.

Q: Can I use Kugelrohr distillation? A: Yes, this is excellent for this compound.

  • Settings: Oven temp 110–130°C, Vacuum <0.5 mmHg.

  • Advantage:[4][5] Minimizes contact time with heat, reducing oxidation risk.

References & Grounding

  • SF5 Group Stability & Properties:

    • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[6][7][8][9] Chemical Reviews. (Confirming thermal stability of C-SF5 bond).

  • Bisulfite Purification Mechanism:

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard protocols for aldehyde purification).

  • Fluorinated Benzaldehyde Handling:

    • Sigma-Aldrich Technical Bulletin: Handling of Air-Sensitive Fluorinated Benzaldehydes. (General handling for electron-deficient aldehydes).

  • Physical Data Estimation:

    • Comparison with 2-Fluoro-4-(trifluoromethyl)benzaldehyde (CAS 89763-93-9).[10] Boiling point extrapolation based on molecular weight difference (

      
       vs 
      
      
      
      ).

Sources

Technical Support Center: Safe Handling of Pentafluorosulfur (SF5) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SF5-PROTO-2026-X Subject: Operational Safety & Troubleshooting for SF5 Reagents and Building Blocks Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary: The "Safety Paradox"

Welcome to the SF5 technical guide. As researchers, you are likely pursuing the "Super-Trifluoromethyl" effect—seeking the high lipophilicity, metabolic stability, and strong electron-withdrawing properties that the pentafluorosulfanyl group imparts to drug candidates.[1]

The Paradox: While your final SF5-aromatic or aliphatic products are often exceptionally stable (thermally and chemically), the reagents used to install them (specifically SF5Cl and SF5Br ) are hazardous, volatile, and require strict engineering controls. This guide bridges that gap, focusing on the safe manipulation of these precursors to access the stable final scaffold.

Module A: Handling Volatile Precursors (SF5Cl & SF5Br)

The Hazard Profile

Unlike the inert gas SF6, the chloride (SF5Cl) and bromide (SF5Br) derivatives possess a labile S-X bond.[2] This makes them powerful radical transfer agents but also introduces significant risks.

CompoundState (RT)Boiling PointPrimary HazardsMaterial Compatibility
SF5Cl Gas-19 °CToxic, Corrosive, High Vapor PressureGood: Stainless Steel (304/316), Monel, PFA, FEP.Bad: Standard silicone grease, rubber septa.
SF5Br Liquid41 °CLachrymator, Dense Fuming LiquidGood: Glass (short term), PTFE.Bad: Aluminum (potential catalytic decomposition).
FAQ: SF5Cl Transfer & Management

Q: My SF5Cl cylinder pressure is rising unexpectedly. What is happening? A: SF5Cl has a low boiling point (-19 °C). If stored at ambient temperature without a regulator capable of handling corrosive gases, you risk leaks or regulator failure.

  • The Fix: Store SF5Cl cylinders in a dedicated refrigerator or cold room (< 4 °C) when not in use. This keeps the internal pressure manageable.

Q: How do I introduce SF5Cl into my reaction vessel without exposing the lab to toxic gas? A: You must use a condensative transfer protocol (static vacuum transfer). Do not bubble it like chlorine gas unless you have a specialized flow reactor.

Protocol: Cryogenic Transfer of SF5Cl

  • Setup: Connect the SF5Cl cylinder to a vacuum manifold via a stainless steel or PFA line.

  • Receiver: Attach your reaction flask (containing solvent/substrate) to the manifold and cool it to -78 °C (Dry Ice/Acetone).

  • Purge: Evacuate the lines to remove air/moisture (SF5Cl hydrolyzes slowly to HF).

  • Transfer: Open the cylinder valve. The pressure differential will drive the SF5Cl gas into the cold reaction flask, where it will condense.

  • Quantification: Weigh the flask before and after transfer (or use a mass flow controller for gas phase) to determine the amount added.

Visualization: SF5Cl Safe Transfer Workflow

SF5_Transfer cluster_process Critical Control Points Cylinder SF5Cl Cylinder (Store < 4°C) Manifold Vacuum Manifold (PFA/Steel Lines) Cylinder->Manifold Connect via SS/PFA tubing Reactor Reaction Vessel (Solvent + Substrate) Manifold->Reactor Static Vacuum Transfer Scrubber Caustic Scrubber (KOH/NaOH) Manifold->Scrubber Vent via Neutralization Trap Cold Trap (-78°C) Reactor->Manifold Excess Gas Post-Rxn

Caption: Schematic for the safe condensative transfer of gaseous SF5Cl, emphasizing the closed-loop system to prevent exposure.

Module B: Reaction Safety (Radical Chemistry)

The Mechanism & Risk

Most SF5 installations proceed via radical addition to alkenes or alkynes, initiated by Triethylborane (Et3B) or UV light.[3]

Q: I am using Et3B to initiate the SF5Cl addition. The reaction exothermed violently. Why? A: Et3B is pyrophoric, but the issue here is likely the chain propagation rate .

  • Causality: The addition of the SF5 radical is highly exothermic. If you add the initiator (Et3B) too quickly to a mixture of SF5Cl and alkene, you trigger a "runaway" radical chain.

  • Solution: Add Et3B as a dilute solution (in hexane/THF) slowly via syringe pump at -78 °C to -30 °C. Never add it in one bolus.

Q: Can I use standard glassware for UV-initiated SF5 reactions? A: Yes, but with caveats.

  • Issue: If the reaction generates HF (due to moisture ingress hydrolyzing SF5Cl), the glass will etch, potentially weakening the vessel under pressure.

  • Recommendation: For high-pressure UV reactions, use FEP (Fluorinated Ethylene Propylene) tubing or reactors. FEP is transparent to UV light and resistant to HF.

Module C: Storage & Stability (The Decision Matrix)

Researchers often confuse the stability of the building block with the reagent.

Stability Data Table
ComponentStorage TempAtmosphereHydrolysis RiskShelf Life
SF5Cl Reagent < 4 °CDry N2/ArHigh: Forms HF + HCl6-12 Months
SF5Br Reagent < 4 °CDry N2/ArModerate: Light Sensitive6-12 Months
Aryl-SF5 Product RTAmbientNegligible: Very StableIndefinite
Alkyl-SF5 Product RTAmbientLow: Stable to most acidsIndefinite
Troubleshooting: "Is my compound degrading?"

Q: I see a new peak in my NMR at -50 ppm. Is my SF5 group falling off? A: Unlikely. The SF5 group typically resonates between +60 and +85 ppm (doublet of pentets).

  • Diagnosis: A peak at -50 ppm often indicates HF or a simpler fluoride salt, suggesting your reagent hydrolyzed, or you have residual fluoride byproducts.

  • Validation: Run a 19F NMR of the crude. The SF5 group is robust; if the characteristic AB4 pattern (one F axial, four F equatorial) is gone, the molecule has likely decomposed via a non-SF5 pathway (e.g., polymerization of the alkene).

Visualization: Storage Decision Tree

Storage_Logic Start Identify Material IsReagent Is it SF5Cl / SF5Br? Start->IsReagent IsProduct Is it an SF5-Organic? Start->IsProduct ReagentAction STORE COLD (<4°C) Keep Dark Use PFA/Steel IsReagent->ReagentAction Yes CheckHydrolysis Check Hydrolysis? (Open container?) IsReagent->CheckHydrolysis Old Bottle? ProductAction STORE AMBIENT Standard Vials IsProduct->ProductAction Yes Scrub Neutralize with NaHCO3/KOH CheckHydrolysis->Scrub Fuming/Corroded

Caption: Logic flow for determining storage protocols. Note the strict separation between reactive precursors and stable products.

Module D: Emergency & Waste Protocols

WARNING: Hydrolysis of SF5Cl releases Hydrogen Fluoride (HF) . Standard acid spill kits are insufficient.

Spill Management
  • Evacuate: If an SF5Cl cylinder leaks, evacuate the lab immediately. The gas is heavier than air and will accumulate in low areas.

  • Neutralization: For liquid spills (SF5Br or condensed SF5Cl), use a slurry of Calcium Carbonate (CaCO3) or Calcium Gluconate . This precipitates the fluoride as insoluble CaF2.

  • Skin Exposure:

    • Immediate irrigation (15 mins).[4][5]

    • Apply Calcium Gluconate Gel (2.5%) immediately. HF burns are insidious and may not cause pain immediately but penetrate deep to attack bone calcium.

Waste Disposal
  • Do not mix SF5 waste with standard organic solvents if unquenched active reagents are present.

  • Quench Protocol: Slowly vent excess SF5Cl into a scrubber containing 10-20% KOH or NaOH solution. This converts the toxic gas into inorganic fluoride/sulfate salts, which can be disposed of as aqueous chemical waste.

References

  • Dolbier, W. R., et al. (2006).[2] "A convenient and efficient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic compounds."[2] Journal of Fluorine Chemistry.

  • Umemoto, T., et al. (2012).[6] "Discovery of practical production processes for arylsulfur pentafluorides." Beilstein Journal of Organic Chemistry.

  • BenchChem Safety Data. (2025). "Sulfur Chloride Pentafluoride Safety Data Sheet & Handling Guide."

  • Savoie, P. R., & Welch, J. T. (2015).[2] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: Sulfur chloropentafluoride."

Sources

Technical Support Center: Synthesis of Pentafluorosulfanyl (SF₅) Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Minimizing Byproduct Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for SF₅-aromatic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the unique pentafluorosulfanyl (SF₅) group into aromatic systems. The SF₅ group, often called a "super-trifluoromethyl group," offers exceptional chemical stability, high electronegativity, and significant lipophilicity, making it a valuable moiety in modern chemistry.[1][2] However, its synthesis can be challenging, often accompanied by the formation of persistent byproducts that complicate purification and reduce yields.

This document, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth, field-proven insights to help you navigate these challenges. We will explore the causality behind common experimental pitfalls and offer validated protocols to enhance the efficiency and selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing SF₅-aromatics, and what are their general limitations?

There are two main strategies for introducing the SF₅ group onto an aromatic ring:

  • Oxidative Fluorination of Aryl Sulfur Compounds: This is the most common route, typically starting from diaryl disulfides or aryl thiols. The process involves a two-step sequence: first, oxidation and chlorination to form an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate, followed by a halogen-exchange reaction to yield the final ArSF₅ product.[3] A significant challenge with this method is ensuring the complete conversion of the ArSF₄Cl intermediate, which is often a major byproduct.

  • Building-Block Approach: This strategy involves using a pre-functionalized SF₅-aromatic compound (e.g., 4-bromo-1-(pentafluorosulfanyl)benzene) and incorporating it into a larger molecule via standard cross-coupling reactions, such as Negishi or Suzuki couplings.[4] While this avoids direct handling of harsh fluorinating agents, the scope is limited by the commercial availability of the initial building blocks. Byproducts are typically those associated with the specific cross-coupling chemistry employed.

Q2: Why is the ArSF₄Cl intermediate such a common and problematic byproduct?

The ArSF₄Cl intermediate is generated during the oxidative fluorination of diaryl disulfides or thiols. Its conversion to the final ArSF₅ product requires a nucleophilic fluoride source to replace the chlorine atom. This halogen exchange step can be sluggish or incomplete for several reasons:

  • Insufficient Fluoride Reactivity: The choice of the fluoride salt is critical. Simple salts like KF may not be sufficiently reactive or soluble in the reaction medium.

  • Steric Hindrance: Bulky substituents on the aromatic ring near the sulfur center can impede the approach of the fluoride nucleophile.

  • Deactivation by Electron-Withdrawing Groups: Strong electron-withdrawing groups on the aromatic ring can destabilize the transition state of the halogen exchange, slowing down the reaction.

Because ArSF₄Cl has physicochemical properties very similar to the ArSF₅ product (e.g., polarity, boiling point), separating them via standard chromatography or distillation can be exceptionally difficult, making its elimination during the reaction phase paramount.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of SF₅-aromatics, providing explanations for the underlying causes and actionable protocols for mitigation.

Problem 1: Low Yield of ArSF₅ with Significant ArSF₄Cl Contamination

You've performed an oxidative fluorination of a diaryl disulfide, but NMR or GC-MS analysis of your crude product shows a substantial amount of the ArSF₄Cl intermediate alongside your desired ArSF₅ product.

This is the classic bottleneck in this synthetic route. The incomplete halogen exchange is the direct cause. The bond dissociation energy and the stability of the ArSF₄Cl intermediate make the substitution challenging. The effectiveness of the fluoride source is often the limiting factor. For example, using anhydrous HF is effective but hazardous, while solid salts like KF often require phase-transfer catalysts or harsh conditions to work efficiently.[3] A more practical and safer alternative is often needed.

The key is to enhance the efficacy of the halogen exchange step. A highly effective and safer method involves using potassium hydrogen fluoride (KHF₂) in an acidic solvent like trifluoroacetic acid (TFA).[3] This system generates HF in situ, providing a high concentration of the active fluorinating agent in a controlled manner.

G

Experimental Protocol: Optimized Halogen Exchange for ArSF₄Cl

  • Reaction Setup: In a fume hood, charge a dry PFA or polyethylene vessel with the crude ArSF₄Cl intermediate (1.0 eq).

  • Reagent Addition: Add anhydrous trifluoroacetic acid (TFA) to dissolve the intermediate (approx. 0.2 M concentration). Carefully add potassium hydrogen fluoride (KHF₂, 2.0-3.0 eq) portion-wise. Caution: HF is generated in situ. Handle with extreme care and appropriate personal protective equipment (PPE).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by taking aliquots, quenching them carefully in a saturated NaHCO₃ solution, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by ¹⁹F NMR. The disappearance of the ArSF₄Cl signal and the appearance of the ArSF₅ signal indicates conversion.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and very slowly pour it onto a mixture of ice and a saturated aqueous solution of NaHCO₃ to neutralize the acid. Ensure the pH is basic.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should have a significantly higher ratio of ArSF₅ to ArSF₄Cl, simplifying purification by column chromatography.

Fluoride SourceTypical ConditionsProsCons
KF High temp, MeCNInexpensive, commonLow reactivity, often incomplete
Anhydrous HF Low temp, MeCNHighly reactive, effectiveExtremely hazardous, requires special apparatus
KHF₂ in TFA RT to 50 °CGenerates HF in situ, highly effective, safer than anhydrous HFCorrosive solvent, requires careful handling
AgF, ZnF₂ MeCN, 60-80 °CMilder than HFExpensive, metal waste
Problem 2: Formation of Over-fluorinated Aromatic Byproducts

During the initial oxidative fluorination of an electron-rich diaryl disulfide, you observe not only the desired ArSF₅ but also products where fluorine atoms have been added directly to the aromatic ring.

This side reaction is a classic case of competing electrophilic aromatic substitution. The powerful oxidative fluorinating systems (e.g., Cl₂/KF or more aggressive reagents) can generate species that are sufficiently electrophilic to attack the aromatic ring itself, not just the sulfur atom. This is particularly pronounced for aromatic systems bearing electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups, which activate the ring towards electrophilic attack.[5]

The solution is to use a milder, more controlled oxidative fluorination system that favors oxidation at the sulfur center over electrophilic fluorination of the ring. A well-established method involves using trichloroisocyanuric acid (TCICA) as the oxidant in combination with a fluoride source like KF or Et₃N·3HF.[6]

G cluster_0 Harsh Conditions (e.g., Cl2/Excess F-) cluster_1 Milder Conditions (e.g., TCICA/KF) ArSSAr ArSSAr (Electron-Rich) Harsh High Energy Electrophilic Fluorinating Species ArSSAr->Harsh Mild Controlled Oxidative Fluorination at Sulfur ArSSAr->Mild ArSF5_H Desired ArSF5 Harsh->ArSF5_H ArF_SF5 Byproduct (Ring Fluorination) Harsh->ArF_SF5 ArSF5_M Desired ArSF5 Mild->ArSF5_M

Experimental Protocol: Mild Oxidative Fluorination

  • Reaction Setup: To a stirred solution of the diaryl disulfide (1.0 eq) in anhydrous acetonitrile (MeCN) in a fluorinated polymer flask, add potassium fluoride (KF, 10-15 eq).

  • Reagent Addition: Cool the suspension to 0 °C. Add trichloroisocyanuric acid (TCICA, ~3.0 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by ¹⁹F NMR until the starting material is consumed and the ArSF₄Cl intermediate is formed.

  • Workup & Halogen Exchange: Upon completion, filter the reaction mixture to remove inorganic salts. The resulting solution containing the ArSF₄Cl intermediate can then be directly subjected to the optimized halogen exchange protocol described in Problem 1 . This two-step, one-pot modification often prevents the isolation of the sensitive intermediate and minimizes side reactions.

References

  • Togni, A., & Pitts, C. R., et al. (2019). A Gas-Free Method for the Synthesis of SF₅Cl. Angewandte Chemie International Edition, 58(34), 11853-11857. [Link]

  • Beier, P., et al. (2014). A modified strategy for the fluoride-chloride exchange of the SF₄Cl intermediate to lead to the SF₅-containing compound. Journal of Fluorine Chemistry, 157, 79-83. [Link]

  • Fiorito, S., et al. (2015). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF₅) organic molecules. Future Medicinal Chemistry, 7(12), 1601-1615. [Link]

  • Kim, O-Y., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5727. [Link]

  • Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF₅-(Aza)Indoles, a New Family of SF₅ Heterocycles. Organic Letters, 23(15), 5896-5900. [Link]

  • Blanchard, N., & Bizet, V. (2022). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie, 25(S1), 1-13. [Link]

  • Röschenthaler, G.-V., & Sereda, S. V. (2012). SF₅-Substituted Aromatic Heterocycles. Modern Synthesis Processes and Methods in Aromatic Heterocyclic Chemistry, 1, 307-338. [Link]

  • Paquin, J.-F., et al. (2021). Synthesis and Physicochemical Properties of 2-SF₅-(Aza)Indoles, a New Family of SF₅ Heterocycles. ACS Organic & Inorganic Au, 1(1), 28-35. [Link]

  • Beier, P., et al. (2011). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF₅-Containing Anisole, Phenols, and Anilines. European Journal of Organic Chemistry, 2011(28), 5547-5557. [Link]

  • Paquin, J.-F., et al. (2018). SF₅Cl Radical Addition on Unsaturated Compounds Using an Air-Stable Amine–Borane Complex as the Radical Initiator. The Journal of Organic Chemistry, 83(15), 8274-8285. [Link]

  • Gouverneur, V., et al. (2015). Synthesis of pentafluorosulfanyl (SF₅) containing aromatic amino acids. Tetrahedron, 71(39), 7244-7248. [Link]

  • Gard, G. L., & Winter, R. W. (2005). Synthesis of SF₅ benzene (SF₅C₆H₅) by the SF₅ halide method. Journal of Fluorine Chemistry, 126(4), 539-543. [Link]

  • Gandini, A., et al. (2019). Enzymatic synthesis of biobased aliphatic–aromatic oligoesters using 5,5′-bis(hydroxymethyl)furoin as a building block. RSC Advances, 9(50), 29044-29050. [Link]

  • Melen, R. L., et al. (2022). Activation and Catalytic Degradation of SF₆ and PhSF₅ at a Bismuth Center. Journal of the American Chemical Society, 144(30), 13586-13591. [Link]

  • UBE Corporation. (n.d.). AROMATIC SF₅ COMPOUNDS. UBE Fluorine Business. [Link]

Sources

Validation & Comparative

comparative study of SF5 vs trifluoromethyl groups in benzaldehydes.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of SF5 vs. Trifluoromethyl Groups in Benzaldehydes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

A Technical Comparative Guide for Medicinal Chemistry & Materials Science

Executive Summary

For decades, the trifluoromethyl group (


) has been the gold standard for modulating lipophilicity and metabolic stability in drug design. However, the pentafluorosulfanyl group (

), often termed "Super-Trifluoromethyl," has emerged as a superior alternative in specific high-value contexts.

This guide objectively compares


 and 

substituents within the benzaldehyde scaffold—a critical intermediate in the synthesis of bioactive heterocycles and Schiff bases. We analyze the physicochemical distinctiveness, synthetic accessibility, and reactivity profiles of these two fluorinated motifs.
Physicochemical Showdown: SF5 vs. CF3

The


 group is not merely a "heavier" 

.[2][3] It introduces a unique combination of high electronegativity, extreme lipophilicity, and significant steric bulk.
Table 1: Comparative Physicochemical Data
ParameterTrifluoromethyl (

)
Pentafluorosulfanyl (

)
Impact on Benzaldehyde
Geometry Tetrahedral (

)
Octahedral / Square Pyramidal (

)

blocks metabolic attack more effectively due to geometry.
Hammett

0.540.68

is more electron-withdrawing, increasing carbonyl electrophilicity.
Hammett

0.430.61 Stronger inductive effect from the meta position.
Lipophilicity (

)
0.881.23

significantly enhances membrane permeability.
Steric Volume ~35 ų~55 ų

is sterically comparable to a tert-butyl group, unlike the smaller

.
C-X Bond Length 1.33 Å (C-F)1.56 Å (S-F)The S-F bond is longer but chemically inert to hydrolysis.

Key Insight: The


 group offers the steric demand of a tert-butyl group but with the electron-withdrawing power exceeding that of a nitro group. This "steric-electronic" duality is absent in 

.
Structural & Electronic Causality

To understand the reactivity differences in benzaldehydes, one must visualize the electronic environment.

  • Electrophilicity: The higher

    
     of 
    
    
    
    creates a more electron-deficient carbonyl carbon in 4-(pentafluorosulfanyl)benzaldehyde compared to its
    
    
    analog. This makes the
    
    
    variant more reactive toward nucleophiles (e.g., amines, Grignard reagents).
  • Dipole Moment: The

    
     group possesses a strong dipole moment directed away from the ring, which can influence the binding orientation in protein active sites.
    
Visualization: Physicochemical Logic Flow

SF5_Properties SF5 SF5 Group Geo Octahedral Geometry SF5->Geo EWG High Electronegativity (σp = 0.68) SF5->EWG Lipo High Lipophilicity (π = 1.23) SF5->Lipo Steric Steric Bulk (~t-Butyl) Geo->Steric Volume Reactivity Increased Carbonyl Electrophilicity EWG->Reactivity Inductive Effect Bio Enhanced BBB Permeability Lipo->Bio Solubility Steric->Bio Metabolic Shielding

Caption: Interconnected impact of SF5 structural features on chemical reactivity and biological performance.

Synthetic Protocols

Synthesizing


 compounds is historically challenging because the C-S bond is difficult to form directly on complex molecules. The most reliable route for researchers is to start with pre-functionalized aryl halides.
Protocol: Synthesis of 4-(Pentafluorosulfanyl)benzaldehyde

Objective: Convert 1-bromo-4-(pentafluorosulfanyl)benzene to the corresponding benzaldehyde via halogen-lithium exchange.

Reagents:

  • Starting Material: 1-bromo-4-(pentafluorosulfanyl)benzene (CAS: 1743-34-6)

  • Reagent: n-Butyllithium (2.5 M in hexanes)

  • Electrophile:

    
    -Dimethylformamide (DMF), anhydrous
    
  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Add 1-bromo-4-(pentafluorosulfanyl)benzene (1.0 eq, 5.0 mmol) and anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is critical to prevent the "scrambling" of the lithiated species and to suppress side reactions with the

      
       group, although the group is generally robust.
      
  • Lithiation: Dropwise add n-BuLi (1.1 eq, 5.5 mmol) over 10 minutes. Stir at -78 °C for 45 minutes.

    • Observation: The solution may turn slightly yellow/orange, indicating the formation of the aryllithium species.

  • Formylation: Add anhydrous DMF (3.0 eq, 15 mmol) dropwise.

  • Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

  • Quench: Quench with saturated aqueous

    
     (10 mL).
    
  • Workup: Extract with diethyl ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 95:5).

Yield Expectation: 75-85% Characterization (1H NMR): Look for the distinct aldehyde singlet around


 10.0 ppm and the doublet pattern of the para-substituted ring.
Visualization: Synthesis Workflow

Synthesis_Protocol Start Start: 1-bromo-4-(SF5)benzene Step1 1. Cool to -78°C (THF) 2. Add n-BuLi Start->Step1 Inter Intermediate: 4-(SF5)phenyl-lithium Step1->Inter Halogen-Li Exchange Step2 Add DMF (Electrophile) Inter->Step2 Step3 Warm to RT Quench (NH4Cl) Step2->Step3 Nucleophilic Attack Product Product: 4-(pentafluorosulfanyl)benzaldehyde Step3->Product Hydrolysis

Caption: Step-by-step synthetic pathway from aryl bromide to SF5-benzaldehyde.

Reactivity & Applications

The choice between


 and 

often dictates the success of downstream chemistry.
Nucleophilic Addition (The Aldehyde Reactivity)

Due to the higher


 (0.68 vs 0.54), the carbonyl carbon in 4-SF5-benzaldehyde  is significantly more electrophilic.
  • Implication: Reactions with weak nucleophiles (e.g., poor anilines) will proceed faster with the

    
     analog.
    
  • Risk: The resulting adducts (e.g., hemiacetals) may be more prone to hydrolysis if not stabilized, although the

    
     group itself is chemically inert.
    
Bioisosteric Utility

In drug discovery, replacing


 with 

is a strategic move to:
  • Block Metabolism: The sheer bulk of

    
     prevents cytochrome P450 oxidation at adjacent sites more effectively than 
    
    
    
    .
  • Increase Potency: The higher lipophilicity (

    
     +1.23) drives better partitioning into hydrophobic pockets of enzymes/receptors.
    
References
  • Physicochemical Properties of SF5: Savoie, P. R., & Welch, J. T. (2015).[4][5] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. [Link]

  • Hammett Constants & Lipophilicity: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Synthesis of SF5-Aryl Compounds: Beier, P., et al. (2011).[6] Nucleophilic Substitution of Nitro-SF5-benzenes. Organic Letters.[6] [Link]

  • SF5 in Medicinal Chemistry: Meanwell, N. A. (2018).[7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the ¹⁹F NMR Analysis of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic properties of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde and its key derivatives. As the pentafluorosulfur (SF₅) group gains prominence as a "super-trifluoromethyl" bioisostere in medicinal chemistry and materials science, understanding its distinct NMR signature is paramount for unambiguous structural elucidation and quality control. This document moves beyond a simple recitation of parameters, offering insights into the causal relationships between molecular structure and the resulting ¹⁹F NMR spectral features, grounded in experimental data.

The Significance of the Pentafluorosulfur Moiety in Aromatic Systems

The introduction of fluorine-containing groups is a well-established strategy in drug discovery and materials science to modulate physicochemical and biological properties. The pentafluorosulfur (SF₅) group, in particular, has emerged as a compelling alternative to the more common trifluoromethyl (CF₃) group due to its unique combination of properties. It is highly electronegative, sterically demanding, and exceptionally stable, offering a distinct lipophilicity profile. These characteristics make SF₅-substituted compounds, such as 2-Fluoro-4-(pentafluorosulfur)benzaldehyde, valuable synthons for novel pharmaceuticals and advanced materials.

¹⁹F NMR spectroscopy is an exquisitely sensitive probe of the local electronic environment of fluorine nuclei, making it an indispensable tool for the characterization of such compounds. The large chemical shift dispersion and the through-bond and through-space coupling networks provide a wealth of structural information.

Deciphering the ¹⁹F NMR Spectrum: A Comparative Analysis

The ¹⁹F NMR spectrum of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde is characterized by two distinct sets of signals: one for the aromatic fluorine at the C2 position and a complex pattern for the SF₅ group at the C4 position. The true power of ¹⁹F NMR in this context lies in the comparative analysis of these signals upon structural modification.

The Unique Signature of the Pentafluorosulfur (SF₅) Group

The SF₅ group typically presents as an AB₄ spin system in the ¹⁹F NMR spectrum, consisting of one apical fluorine (Fₐ) and four equatorial fluorines (Fₑ). This gives rise to a characteristic pattern: a quintet for the apical fluorine and a doublet for the equatorial fluorines.

Table 1: Comparative ¹⁹F NMR Data for the SF₅ Group in 4-Substituted Benzaldehydes

CompoundSubstituent at C2δ Fₐ (ppm)δ Fₑ (ppm)J Fₐ-Fₑ (Hz)
Hypothetical Data
2-Fluoro-4-(pentafluorosulfur)benzaldehyde-F~85~63~150
Comparative Experimental Data
3-benzamido-2-fluoro-N-(4-(pentafluorothio)phenyl)benzamide-F (on a separate ring)84.8363.41150.3
2-Fluoro-4-(trifluoromethyl)benzaldehyde-FN/AN/AN/A

The chemical shifts of the apical and equatorial fluorines are sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups tend to shift the resonances downfield (to higher ppm values), while electron-donating groups cause an upfield shift. The large one-bond F-F coupling constant (¹JFₐ-Fₑ) of approximately 150 Hz is a hallmark of the SF₅ group.

The Aromatic Fluorine Signal: A Probe of Ortho Interactions

The chemical shift of the fluorine atom at the C2 position is influenced by the nature of the substituent at the C4 position and the aldehyde group at C1. In 2-Fluoro-4-(pentafluorosulfur)benzaldehyde, this fluorine resonance is expected to appear in the typical aromatic fluorine region.

Table 2: Comparative ¹⁹F NMR Data for the Aromatic Fluorine

CompoundSubstituent at C4δ F (ppm)
Hypothetical Data
2-Fluoro-4-(pentafluorosulfur)benzaldehyde-SF₅~ -115 to -125
Comparative Experimental Data
2-Fluorobenzaldehyde-H-124.7
2-Fluoro-4-(trifluoromethyl)benzaldehyde-CF₃-110.1
3-benzamido-N-(2,6-dimethyl-4-(pentafluorothio)phenyl)-2-fluorobenzamide-SF₅ (on a separate ring)-131.55

The presence of the strongly electron-withdrawing SF₅ group at the para position is expected to deshield the ortho-fluorine, leading to a downfield shift compared to 2-fluorobenzaldehyde. Comparison with 2-fluoro-4-(trifluoromethyl)benzaldehyde, where the SF₅ is replaced by a CF₃ group, provides a valuable benchmark for understanding the electronic influence of the "super-trifluoromethyl" group.

Through-Space Coupling: A Proximity Indicator

A noteworthy feature to anticipate in the ¹⁹F NMR spectrum of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde is the potential for through-space coupling between the ortho-fluorine and the equatorial fluorines of the SF₅ group. This coupling, if observed, would provide direct evidence of their spatial proximity and can be a powerful tool for conformational analysis.

Experimental Protocols: Acquiring High-Quality ¹⁹F NMR Data

Obtaining clean, well-resolved ¹⁹F NMR spectra is crucial for accurate analysis. The following is a generalized protocol that serves as a robust starting point.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that fully dissolves the analyte. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆. Ensure the solvent is free from any fluorine-containing impurities.

  • Concentration : Prepare a solution with a concentration of 5-20 mg/mL. For quantitative ¹⁹F NMR (qNMR), precise weighing of both the analyte and an internal standard is required.

  • Internal Standard : For accurate chemical shift referencing and quantification, the use of an internal standard is highly recommended. Trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) are common choices.

  • Sample Filtration : To remove any particulate matter that can degrade spectral quality, filter the sample through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guide for a modern NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample.

  • Nucleus : ¹⁹F

  • Pulse Program : A standard single-pulse experiment (e.g., zgfhigqn on Bruker instruments with ¹H decoupling).

  • Temperature : 298 K (or as required for the specific study).

  • Spectral Width (SW) : Due to the large chemical shift range of ¹⁹F, a wide spectral width of at least 250 ppm is recommended for initial scouting experiments.

  • Transmitter Frequency Offset (O1P) : Center the spectral window on the region of interest. For SF₅ compounds, a central offset around -20 ppm can be a good starting point to cover both the SF₅ and aromatic fluorine signals.

  • Acquisition Time (AQ) : 0.5 - 1.0 seconds.

  • Relaxation Delay (D1) : 2-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ of the fluorine nuclei of interest.[1]

  • Number of Scans (NS) : 16 to 128, depending on the sample concentration.

  • Decoupling : ¹H decoupling is generally recommended to simplify the spectra and improve the signal-to-noise ratio.

Data Processing
  • Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing : Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction : Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing : Reference the spectrum to the internal standard. If no internal standard is used, the solvent signal (if it contains fluorine) or an external reference can be used. All chemical shifts in this guide are referenced to CFCl₃ (δ = 0 ppm).

Visualizing Molecular Structure and NMR Parameters

The following diagrams illustrate the molecular structure of the target compound and a simplified representation of the expected ¹⁹F NMR data.

Caption: Molecular structure of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde.

NMR_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_std Add Internal Standard dissolve->add_std filter Filter into NMR Tube add_std->filter setup Spectrometer Setup (¹⁹F Nucleus, Decoupling) filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Analyze Chemical Shifts & Coupling Constants reference->analyze

Caption: Experimental workflow for ¹⁹F NMR analysis.

Conclusion

The ¹⁹F NMR analysis of 2-Fluoro-4-(pentafluorosulfur)benzaldehyde and its derivatives offers a rich dataset for structural confirmation and comparative studies. The distinct signals of the SF₅ group and the aromatic fluorine provide sensitive probes to the electronic and steric environment within the molecule. By following robust experimental protocols and leveraging comparative data from analogous structures, researchers can confidently characterize these increasingly important fluorinated compounds. This guide serves as a foundational resource for scientists and professionals in drug development and materials science, enabling a deeper understanding of the structure-property relationships in this exciting class of molecules.

References

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • University of California, Santa Barbara. (n.d.). 19Flourine NMR. [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Perras, F. A., et al. (2015). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. The Journal of Physical Chemistry B. [Link]

  • Jee, J., & Nishida, N. (2019). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biochemistry. [Link]

  • Sheldrake, H. M., et al. (2021). Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds. Chemistry – A European Journal. [Link]

  • University of California, Santa Barbara. (n.d.). F19 detection. [Link]

  • Smith, A. J. R., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. [Link]

  • Jee, J., et al. (2018). 19F chemical library and 19F-NMR for a weakly bound complex structure. Scientific Reports. [Link]

  • Mabury, S. A., et al. (2005). Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry. [Link]

  • Mason, R. P. (2016). New Frontiers and Developing Applications in 19F NMR. Current Topics in Magnetic Resonance. [Link]

  • Prinz, C., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors. [Link]

  • Prinz, C., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Max Delbrück Center for Molecular Medicine. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. PubChem Compound Database. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Muetterties, E. L., & Phillips, W. D. (1967). Fluorine-19 Nuclear Magnetic Resonance. DTIC. [Link]

  • Togni, A., et al. (2021). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzaldehyde. PubChem Compound Database. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-fluoro-. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). 2-Fluorobenzaldehyde. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • Pomerantz, Y., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. [Link]

Sources

Safety Operating Guide

Operational Safety & Handling Protocol: 2-Fluoro-4-(pentafluorosulfur)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide defines the operational safety architecture for handling 2-Fluoro-4-(pentafluorosulfur)benzaldehyde . This compound is a high-value intermediate in medicinal chemistry, leveraged for the pentafluorosulfanyl (


)  group—often termed the "super-trifluoromethyl" group due to its high electronegativity, lipophilicity, and hydrolytic stability [1].

Critical Handling Distinction: Unlike standard benzaldehydes, the


 moiety significantly increases the compound's lipophilicity [2]. This enhances skin permeation rates, necessitating a more rigorous dermal protection protocol than standard organic intermediates. Furthermore, while the 

group is chemically stable, its thermal decomposition releases Hydrogen Fluoride (HF), requiring specific fire-response protocols.

Hazard Identification & Risk Assessment

Based on GHS Classifications of close structural analogs (4-(Pentafluorothio)benzaldehyde) and functional group reactivity.

Hazard CategoryGHS ClassificationOperational Implication
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[1] Strict hygiene; no open consumables in lab.
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3] High lipophilicity increases absorption risk.
Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][2][4] Vapors can be lacrimatory.
STOT - Single Exposure Category 3May cause respiratory irritation.[1][2][3] Zero-tolerance for open-bench handling.
Reactivity Air-SensitiveBenzaldehyde moiety oxidizes to benzoic acid. Store under inert atmosphere.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating PPE System : the choice of equipment is dictated by the chemical's specific permeation properties and physical state.

Respiratory Protection[1]
  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (Spill/Maintenance): NIOSH-approved full-face respirator with Multi-Gas/Vapor Cartridges (OV/AG) .

    • Rationale: The aldehyde functionality is volatile and irritating. The "AG" (Acid Gas) component is a prophylactic measure against potential HF generation during accidental decomposition or interaction with strong acids [3].

Dermal Protection (Gloves)
  • Routine Handling (Splash Protection):

    • Material: Nitrile Rubber (Accelerator-free recommended).

    • Minimum Thickness: 0.11 mm (4-5 mil).

    • Protocol: Inspect for pinholes. Change every 30 minutes or immediately upon splash.

  • High-Risk Operations (Scale-up/Immersion):

    • Material: Silver Shield® (Laminate) or Viton®.

    • Rationale: The high lipophilicity of the

      
       group facilitates permeation through standard latex or thin nitrile. Laminate gloves provide a broad-spectrum barrier against fluorinated organics [4].
      
Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient due to the volatility of the aldehyde.

  • Body: Flame-resistant (FR) Lab Coat + Chemical-resistant apron (Tyvek or PVC) during transfer of quantities >5g.

Operational Workflow & Engineering Controls

The following workflow diagram illustrates the logical progression from storage to reaction, emphasizing the "Warm-Up" step critical for air-sensitive aldehydes.

HandlingWorkflow cluster_safety Critical Control Point Storage 1. Storage (2-8°C, Inert Gas) WarmUp 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->WarmUp Prevent Condensation (Hydrolysis Risk) Transfer 3. Transfer/Weighing (Fume Hood Only) WarmUp->Transfer PPE: Nitrile + Goggles Reaction 4. Reaction Setup (Closed System) Transfer->Reaction Avoid Air Exposure Waste 5. Disposal (Halogenated Waste) Reaction->Waste Segregate

Figure 1: Operational workflow emphasizing thermal equilibration to prevent moisture condensation, which accelerates aldehyde oxidation.

Detailed Protocol Steps:
  • Equilibration: Remove the container from the refrigerator (2-8°C). Allow it to reach room temperature before breaking the seal.

    • Causality: Opening a cold bottle introduces atmospheric moisture, which condenses and accelerates the oxidation of the aldehyde to 2-Fluoro-4-(pentafluorosulfur)benzoic acid.

  • Inert Handling: Flush the headspace with Nitrogen or Argon after every use. Parafilm is insufficient; use a tight cap with a secondary seal (electrical tape) if long-term storage is required.

  • Weighing: Perform all weighing inside the fume hood. If the balance is external, transfer the solid/liquid into a tared vial inside the hood, cap it, and then weigh.

Emergency Response: The "HF Contingency"

While 2-Fluoro-4-(pentafluorosulfur)benzaldehyde is stable, thermal decomposition (fire) involves the breakdown of the C-S and S-F bonds, potentially releasing Hydrogen Fluoride (HF) and Sulfur Oxides (


).
Fire Scenario
  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam.[2]
    
  • Do NOT use: Water jet (may spread the chemical).

  • Specific Hazard: Smoke contains HF. Firefighters must wear SCBA.

First Aid Protocols
  • Skin Contact:

    • Wash immediately with soap and water for 15 minutes.

    • Trust-Building Precaution: Although immediate HF hydrolysis is unlikely without combustion, maintain a tube of 2.5% Calcium Gluconate Gel in the first aid kit. If the skin feels "deep bone pain" (delayed HF symptom) or if the compound was involved in a thermal event, apply gel and seek medical attention [5].

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[1][2][4] Seek immediate ophthalmological consult.

Disposal & Environmental Stewardship

Waste Stream Classification: Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers or strong bases.

  • Labeling: Clearly mark as "Fluorinated Organic - Contains Sulfur."

  • Destruction: High-temperature incineration with flue gas scrubbing (to capture HF/SOx) is the only validated disposal method [6].

References

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. [Link]

  • Tokunaga, E., et al. (2013). Pentafluorosulfanyl group (SF5) as a superior substituent in medicinal chemistry.[5] Bioorganic & Medicinal Chemistry, 21(17), 5226-5232. [Link]

  • U.S. EPA. (2023). Management of Fluorinated Organic Chemical Wastes. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-(pentafluorosulfur)benzaldehyde
Reactant of Route 2
2-Fluoro-4-(pentafluorosulfur)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.